molecular formula C11H11BrN6OS B2545120 N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2319874-86-5

N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2545120
CAS No.: 2319874-86-5
M. Wt: 355.21
InChI Key: YQLMOXPCAXXJSC-UHFFFAOYSA-N
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Description

N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as BTTAA, is a highly efficient accelerating ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its primary research value lies in significantly enhancing the kinetics of this quintessential "click chemistry" reaction, enabling robust and rapid bioconjugation even at low micromolar concentrations of copper catalyst. BTTAA functions by forming a soluble Cu(I) complex that prevents the deleterious formation of reactive oxygen species (ROS) and protects biomolecules from oxidative damage , a common limitation of earlier catalysts like TBTA. This property makes it indispensable for the selective labeling of oligonucleotides, proteins, and glycans in live cells and complex biological mixtures with minimal cytotoxicity. The compound's utility is particularly pronounced in the development of antibody-drug conjugates (ADCs) and for profiling protein glycosylation, where maintaining the integrity of the biomolecule is paramount. Its application extends to activity-based protein profiling, facilitating the discovery of novel enzyme inhibitors and the study of metabolic pathways . Researchers value BTTAA for its ability to deliver high-yielding conjugation under physiologically relevant conditions, making it a cornerstone reagent in chemical biology and medicinal chemistry for constructing complex molecular architectures.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN6OS/c1-18-6-9(14-17-18)10(19)15-16-11(20)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,19)(H2,13,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLMOXPCAXXJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Formation of the Carbamothioyl Group: The carbamothioyl group can be formed by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor binding, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the 1H-1,2,3-triazole-4-carboxamide core but differ in substituents, which critically influence their physicochemical and biological properties:

Compound Name Triazole Substituents Carboxamide Substituents Key Structural Variations
Target Compound 1-methyl N-[(4-bromophenyl)carbamothioyl] Carbamothioyl linker, 4-Br phenyl
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-chlorobenzyl) N-(4-bromo-3-methylphenyl) Chlorobenzyl group, 3-Me on phenyl
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl) N-(4-chlorophenyl) Cyclopropyl, 4-OMe phenyl
5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-bromobenzyl) N-(3,4-dimethoxyphenyl) Bromobenzyl, 3,4-diOMe phenyl
  • Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ), which reduce lipophilicity and may alter receptor binding .
  • Carbamothioyl vs.

Crystallographic and Computational Studies

  • Structural Analysis : Programs like SHELXL and WinGX are standard for resolving triazole derivatives’ crystal structures. For example, the compound in was analyzed for hydrogen bonding and π-π stacking, critical for stability and activity.
  • QSAR Insights : Lipophilicity (logP) and halogen placement (para vs. meta) correlate with antimicrobial efficacy in chloroacetamide derivatives .

Biological Activity

N-{[(4-bromophenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a bromophenyl moiety, and a carbamothioyl group. Its molecular formula is C14H12BrN5OSC_{14}H_{12}BrN_5OS with a molecular weight of approximately 365.25 g/mol. The presence of these functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₂BrN₅OS
Molecular Weight365.25 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiourea moiety can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their function. This mechanism has been observed in several enzyme classes, including proteases and kinases.
  • Antimicrobial Activity : Studies have shown that compounds containing triazole and thiourea functionalities exhibit significant antimicrobial properties against a range of bacteria and fungi. The mechanism involves disrupting microbial cell wall synthesis and function.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity through the induction of apoptosis in cancer cells. It appears to interfere with cell cycle progression and promote reactive oxygen species (ROS) generation leading to cell death.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the bacterial strain tested.
  • Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound induced significant cytotoxicity with IC50 values in the low micromolar range. Flow cytometry analyses revealed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.
  • Neuroprotective Effects : Recent research highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was shown to inhibit neuronal nitric oxide synthase (nNOS), reducing neuroinflammation and oxidative stress in neuronal cells exposed to neurotoxic agents.

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 25 µg/mL, the compound inhibited bacterial growth by over 90%, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In a study exploring its anticancer mechanism, the compound was administered to MCF-7 cells at varying concentrations (0, 10, 20, 30 µM). Results indicated a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage after 24 hours of treatment.

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